molecular formula C27H42N2O11 B290065 1,3-bis[[(2R,3R,4S,5R)-4-butoxy-3,5,6-trihydroxyoxan-2-yl]methyl]benzimidazol-2-one

1,3-bis[[(2R,3R,4S,5R)-4-butoxy-3,5,6-trihydroxyoxan-2-yl]methyl]benzimidazol-2-one

Katalognummer B290065
Molekulargewicht: 570.6 g/mol
InChI-Schlüssel: BTBCXGRMSRKEJC-GHPWWPGYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-bis[[(2R,3R,4S,5R)-4-butoxy-3,5,6-trihydroxyoxan-2-yl]methyl]benzimidazol-2-one, commonly referred to as BMT-1, is a compound that has gained attention in scientific research due to its potential therapeutic applications. BMT-1 is a benzimidazole derivative that has been synthesized for its potential use in cancer treatment.

Wirkmechanismus

BMT-1 exerts its anti-cancer effects by inhibiting the activity of DNA topoisomerase IIα, an enzyme that is essential for DNA replication and cell division. BMT-1 binds to the enzyme and prevents it from functioning properly, resulting in the accumulation of DNA damage and cell death. BMT-1 has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
BMT-1 has been found to have low toxicity in normal cells, making it a promising candidate for cancer treatment. It has been shown to have minimal effects on cell viability and proliferation in normal cells, while inducing significant cytotoxicity in cancer cells. BMT-1 has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis.

Vorteile Und Einschränkungen Für Laborexperimente

BMT-1 has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yield and purity. It has been shown to have low toxicity in normal cells, making it a safe compound to work with. However, BMT-1 has some limitations for lab experiments. It is a relatively new compound, and more research is needed to fully understand its mechanisms of action and potential therapeutic applications.

Zukünftige Richtungen

There are several future directions for BMT-1 research. One area of interest is the development of BMT-1 analogs with improved potency and selectivity. Another area of interest is the investigation of BMT-1 in combination with other chemotherapy drugs, to determine its potential as an adjuvant therapy. Additionally, more research is needed to understand the long-term effects of BMT-1 treatment in animal models and humans. Overall, BMT-1 has the potential to be a valuable compound in cancer treatment, and further research is needed to fully explore its therapeutic applications.

Synthesemethoden

BMT-1 is synthesized by reacting 4-butoxy-2,3,5,6-tetrafluorobenzoyl chloride with 2,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran in the presence of triethylamine. The resulting intermediate is then reacted with 1,2-phenylenediamine to form BMT-1. The synthesis method has been optimized for high yield and purity, making BMT-1 a viable compound for scientific research.

Wissenschaftliche Forschungsanwendungen

BMT-1 has been shown to have potential therapeutic applications in cancer treatment. It has been found to inhibit the growth of cancer cells in vitro and in vivo, particularly in breast cancer and leukemia. BMT-1 has also been found to enhance the effectiveness of chemotherapy drugs, making it a promising adjuvant therapy.

Eigenschaften

Molekularformel

C27H42N2O11

Molekulargewicht

570.6 g/mol

IUPAC-Name

1,3-bis[[(2R,3R,4S,5R)-4-butoxy-3,5,6-trihydroxyoxan-2-yl]methyl]benzimidazol-2-one

InChI

InChI=1S/C27H42N2O11/c1-3-5-11-37-23-19(30)17(39-25(34)21(23)32)13-28-15-9-7-8-10-16(15)29(27(28)36)14-18-20(31)24(38-12-6-4-2)22(33)26(35)40-18/h7-10,17-26,30-35H,3-6,11-14H2,1-2H3/t17-,18-,19-,20-,21-,22-,23+,24+,25?,26?/m1/s1

InChI-Schlüssel

BTBCXGRMSRKEJC-GHPWWPGYSA-N

Isomerische SMILES

CCCCO[C@H]1[C@@H]([C@H](OC([C@@H]1O)O)CN2C3=CC=CC=C3N(C2=O)C[C@@H]4[C@H]([C@@H]([C@H](C(O4)O)O)OCCCC)O)O

SMILES

CCCCOC1C(C(OC(C1O)O)CN2C3=CC=CC=C3N(C2=O)CC4C(C(C(C(O4)O)O)OCCCC)O)O

Kanonische SMILES

CCCCOC1C(C(OC(C1O)O)CN2C3=CC=CC=C3N(C2=O)CC4C(C(C(C(O4)O)O)OCCCC)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.